2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide
Overview
Description
2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide is a complex organic compound with a unique structure that combines elements of pyrimidine, benzimidazole, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one can yield intermediate compounds that are further reacted to form the target molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of cyanide-substituted compounds.
Scientific Research Applications
2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide involves its interaction with molecular targets and pathways within biological systems. The compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical and biological activities.
2-oxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds exhibit a wide spectrum of biological activities and are structurally related to the target compound.
Uniqueness
What sets 2-[2-methyl-4-oxo-1-(2-oxo-2-phenylethyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]ethyl cyanide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-methyl-4-oxo-1-phenacylpyrimido[1,2-a]benzimidazol-3-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15-17(10-7-13-23)21(28)26-19-12-6-5-11-18(19)24-22(26)25(15)14-20(27)16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNGUMDVHGOPQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=CC=C4)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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